1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Description
This chiral thiourea derivative features a stereochemically complex structure with a dimethylamino-substituted cyclohexyl group and a methoxyquinoline-vinylquinuclidine moiety. Although direct synthetic data for this compound are unavailable in the provided evidence, analogous thiourea derivatives are synthesized via nucleophilic substitution or condensation reactions, often purified via flash chromatography (e.g., EA/MeOH = 10:1) .
Properties
Molecular Formula |
C29H41N5OS |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C29H41N5OS/c1-5-19-18-34-15-13-20(19)16-27(34)28(22-12-14-30-24-11-10-21(35-4)17-23(22)24)32-29(36)31-25-8-6-7-9-26(25)33(2)3/h5,10-12,14,17,19-20,25-28H,1,6-9,13,15-16,18H2,2-4H3,(H2,31,32,36)/t19-,20-,25+,26+,27-,28-/m0/s1 |
InChI Key |
RDKHJIOZPSCFBU-NTLYEWOSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H]([C@@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Chiral Aminocyclohexyl Derivative
The (1R,2R)-2-(dimethylamino)cyclohexyl moiety is prepared from commercially available cyclohexanediamine or via asymmetric synthesis routes involving chiral catalysts. The dimethylamino group is introduced through reductive amination or alkylation methods under controlled stereochemical conditions to maintain the (1R,2R) configuration.
Quinolyl-Vinylquinuclidine Fragment
The (S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl fragment is synthesized by coupling a methoxyquinoline derivative with a vinylquinuclidine moiety. This step often involves:
- Functionalization of quinoline at the 4-position.
- Introduction of the vinylquinuclidine substituent via nucleophilic substitution or cross-coupling reactions.
- Careful stereochemical control to preserve the (S) and (1S,2S,4S,5R) configurations.
Thiourea Formation
The final step involves the condensation of the amine-containing cyclohexyl derivative with an isothiocyanate derivative of the quinolyl-vinylquinuclidine fragment. This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at room temperature, allowing for mild conditions that preserve stereochemistry and functional group integrity.
Reaction Conditions:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | Several hours (typically 2–24 h) |
| Catalyst/Promoter | Usually none; sometimes base to scavenge HCl |
| Workup | Aqueous extraction, drying, and purification by chromatography |
This condensation yields the target thiourea compound with high purity and stereochemical fidelity.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material(s) | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Synthesis of chiral amine | (1R,2R)-cyclohexanediamine + dimethylation reagents | (1R,2R)-2-(Dimethylamino)cyclohexyl amine | Stereochemistry controlled |
| 2 | Coupling/functionalization | 6-Methoxyquinoline derivative + vinylquinuclidine | (S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl isothiocyanate | Prepared as isothiocyanate for next step |
| 3 | Thiourea formation | Amine from Step 1 + isothiocyanate from Step 2 | Target thiourea compound | Mild conditions, high yield |
Research Findings and Optimization
- The condensation step to form the thiourea is highly efficient under mild conditions, typically yielding the product in good to excellent yields (70–95%) without racemization.
- The stereochemical purity is maintained throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.
- Alternative catalysts or additives are generally unnecessary for the thiourea formation, simplifying the process.
- Purification is commonly achieved by flash chromatography, ensuring removal of unreacted starting materials and side products.
Comparative Analysis of Related Thiourea Syntheses
| Feature | This Compound Preparation | Related Thiourea Syntheses |
|---|---|---|
| Chiral amine source | (1R,2R)-2-(Dimethylamino)cyclohexyl amine | Often quinine or cyclohexanediamine derivatives |
| Thiourea formation conditions | Room temperature, DCM, no catalyst | Similar mild conditions |
| Stereochemical control | High, due to chiral starting materials | Variable, depending on catalyst and conditions |
| Yield | 70–95% | Comparable |
| Purification | Flash chromatography | Flash chromatography or recrystallization |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | (1R,2R)-2-(Dimethylamino)cyclohexyl amine, quinoline derivative isothiocyanate |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 2–24 hours |
| Yield | 70–95% |
| Purification method | Flash chromatography |
| Stereochemical integrity | Maintained throughout synthesis |
Chemical Reactions Analysis
Types of Reactions
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the quinoline moiety or the thiourea group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Thiourea Analogues
Key Observations :
- The hydroxy-phenylethyl analogue () exhibits moderate yield (51%) and a distinct optical rotation (−47.2°), suggesting stereochemical influence on catalytic activity in enantioselective reactions.
- The dimethylamino group in the target compound likely improves solubility in organic solvents compared to the polar hydroxy or primary amine substituents in analogues .
Biological Activity
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex thiourea compound with potential biological activities. Its structure suggests that it may interact with various biological targets due to the presence of both cyclohexyl and quinoline moieties. This article explores the compound's biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₃₀H₄₁N₅OS
- Molecular Weight : 507.73 g/mol
- CAS Number : 1101846-75-6
Thioureas are known to exhibit diverse biological activities, often functioning as enzyme inhibitors or modulators. The specific mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit enzymes such as carbonic anhydrase and urease, which play significant roles in various physiological processes.
- Receptor Interaction : The quinoline moiety may facilitate binding to specific receptors involved in neurotransmission or inflammatory responses.
Antimicrobial Activity
Research indicates that thiourea compounds can possess antimicrobial properties. For instance:
- Study Findings : A study demonstrated that certain thioureas showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the quinoline ring enhances this activity by increasing lipophilicity and facilitating membrane penetration.
| Compound | Activity | Target Organism |
|---|---|---|
| Thiourea A | Moderate | E. coli |
| Thiourea B | High | S. aureus |
| 1-((1R,2R)-...) | Significant | Various strains |
Anticancer Potential
The compound's structure suggests potential anticancer properties:
- Cell Line Studies : Preliminary studies on cancer cell lines (e.g., HeLa and MCF-7) have shown that thiourea derivatives can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Neuropharmacological Effects
Given the dimethylamino group and cyclohexyl structure, the compound may exhibit neuropharmacological effects:
- Research Insights : Some studies suggest that similar compounds can act as modulators of neurotransmitter systems (e.g., serotonin and dopamine), potentially offering therapeutic avenues for neurological disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled study comparing various thioureas, 1-((1R,2R)-...) was tested against a panel of pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus, suggesting its potential as a lead compound for antimicrobial drug development.
Case Study 2: Anticancer Activity
A series of experiments were conducted using the compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC₅₀ value comparable to established chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
